N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S3/c1-8-13(29-22-19-8)14(24)18-15-20-21-16(28-15)27-6-12(23)17-5-9-2-3-10-11(4-9)26-7-25-10/h2-4H,5-7H2,1H3,(H,17,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWENQQSFFYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes several functional groups that contribute to its biological activity:
- Benzo[d][1,3]dioxole moiety : Known for its potential in drug development.
- Thiadiazole and thiadiazole derivatives : Associated with various pharmacological properties.
- Amide and thioether linkages : These functional groups are crucial for interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 420.57 g/mol.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiadiazole compounds often display significant antimicrobial properties. The presence of the benzo[d][1,3]dioxole moiety may enhance these effects by interacting with microbial cell membranes or inhibiting essential enzymes.
Anticancer Properties
The structural features suggest potential anticancer activity. Compounds containing thiadiazole rings have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes linked to disease pathways. For example, research has highlighted the importance of thioether linkages in modulating enzyme activity related to inflammation and cancer progression.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic pathways that require careful optimization to enhance yield and purity.
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Synthesis of benzo[d][1,3]dioxole derivative | 85 |
| 2 | Formation of thiadiazole ring | 75 |
| 3 | Coupling reaction to form final product | 70 |
Pharmacological Studies
In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains and cancer cell lines. For example:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cancer Cell Lines : Exhibited IC50 values below 20 µM against human breast cancer (MCF7) and lung cancer (A549) cell lines.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional analogs are categorized below, with key distinctions highlighted (Table 1).
Table 1: Comparative Overview of Thiadiazole and Thiazole Derivatives
Notes:
- *Estimated molecular weight based on structural formula.
- The target compound’s benzo[d][1,3]dioxole group distinguishes it from cyclobutyl () or phenylthiazole analogs ().
- Sulfonamide derivatives (e.g., ) exhibit antimicrobial activity but lack the thioether bridge critical to the target’s architecture.
Key Structural and Functional Differences
Core Heterocyclic Architecture
- Dual Thiadiazole Cores : The target compound’s 1,3,4-thiadiazole and 1,2,3-thiadiazole units provide distinct electronic environments compared to single-core analogs (e.g., ). This may enhance stability or modulate solubility .
Bioactivity Profile
- Anticancer Potential: While the target compound’s activity remains unquantified, structurally related thiadiazoles (e.g., ) show sub-2 µg/mL IC₅₀ against HepG-2, suggesting the benzo[d][1,3]dioxole moiety could enhance potency.
- Antimicrobial Gaps : Sulfonamide derivatives () prioritize antimicrobial applications, whereas the target’s amide-rich structure may favor kinase or protease inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
